N-Boc-1,3-propanediamine
Overview
Description
N-Boc-1,3-propanediamine, also known as N-Boc-1,3-diaminopropane or tert-Butyl N-(3-aminopropyl)carbamate, is a colorless to light yellow liquid . It is used in the preparation of spermidine analogues and pharmacologically active compounds . It is also used in Suzuki reactions .
Synthesis Analysis
N-Boc-1,3-propanediamine is synthesized by dissolving 1,3-diaminopropane in dichloromethane, and then adding di-t-butyl dicarbonate to it at 0°C under a nitrogen atmosphere . After stirring the reaction solution at room temperature for 3 hours, brine is added to the reaction solution. The mixture is then subjected to extraction using ethyl acetate, and the extract is dried over anhydrous sodium sulfate . After filtration, the reaction solution is filtered, then concentrated under reduced pressure, and purified by column chromatography to obtain the compound .
Molecular Structure Analysis
The molecular formula of N-Boc-1,3-propanediamine is C8H18N2O2 . Its exact mass is 174.14 and its molecular weight is 174.244 .
Chemical Reactions Analysis
N-Boc-1,3-diaminopropane is used in the preparation of spermidine analogues as well as in the preparation of pharmacologically active compounds . It is also used in Suzuki reactions .
Physical And Chemical Properties Analysis
N-Boc-1,3-propanediamine is a colorless to light yellow liquid . It has a significant alkalinity and can react with common acidic substances .
Scientific Research Applications
Radioprotective Activity : N-Boc-1,3-propanediamine derivatives were evaluated as potential radioprotectors in mice. Surprisingly, these compounds did not exhibit radioprotective activity (Oiry et al., 1995).
Synthesis of Derivatives : N-Boc-1,3-propanediamine was used in the synthesis of various compounds, such as 1,3-diphenyl-1,3-propanediamine derivatives (Xu Liang, 2010) and (dl)-1,3-diphenyl-1,3-propanediamines (Denmark & Kim, 1992).
Thermal Removal in Polyamines Preparation : The thermal removal of Boc-protecting groups was used during the preparation of open-chain polyamines (Krakowiak & Bradshaw, 1996).
Identification in Corrosion Inhibition : N-1-Alkyl-1,3-propanediamines, identified using GC–MS, were applied in anticorrosive and antifouling formulations for water–steam circuits in the power industry (Kusch et al., 2009).
Synthesis of Marine Alkaloids : N-Boc-1,3-propanediamine was used in the total syntheses of (-)-papuamine and (-)-haliclonadiamine, marine alkaloids (Mcdermott et al., 1996).
Amidation Reaction Catalyst : N,N-Dimethyl-N′-lauryl-1,3-propanediamine and its homologues were synthesized as catalysts in amidation reactions (Gu Song-yuan, 2013).
Modification of Octahedral Metal Complexes : Modifications in the structure of 1,3-propanediamine were studied for their impact on the structural characteristics of corresponding metal complexes (Đurić et al., 2020).
Development of Imaging Fluorescent Agents : N-Boc-1,3-propanediamine was used to develop imaging fluorescent agents bearing anti-inflammatory drugs for potential use in cancer early discovery (Abdul-Rida et al., 2020).
Catalyst in Chemical Reactions : It was utilized as a catalyst for the Baylis–Hillman reaction of cycloalkenones (Lee et al., 2004).
Determination in Biocides : Its presence was quantified in commercial biocides using NMR, HPLC/MS, and titration techniques (Mondin et al., 2014).
Safety And Hazards
N-Boc-1,3-propanediamine causes severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance is required . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .
Future Directions
properties
IUPAC Name |
tert-butyl N-(3-aminopropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6,9H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHWAQLZBIMPRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370892 | |
Record name | N-Boc-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-1,3-propanediamine | |
CAS RN |
75178-96-0 | |
Record name | tert-Butyl (3-aminopropyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75178-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Boc-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (3-aminopropyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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